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Compound of Interest

Compound Name: Flumecinol

Cat. No.: B1672879 Get Quote

Flumecinol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Flumecinol (also known as Zixoryn®) is a synthetic compound recognized for its potent

induction of hepatic cytochrome P-450 (CYP450) monooxygenases. This technical guide

provides an in-depth overview of flumecinol, encompassing its structural formula,

physicochemical properties, metabolic fate, and the molecular pathways it influences. Detailed

experimental protocols for its synthesis and analysis of its metabolism are provided. The

document aims to serve as a comprehensive resource for researchers and professionals

engaged in drug development and metabolism studies.

Chemical and Physical Properties
Flumecinol, with the IUPAC name 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol, is a

tertiary alcohol. Its chemical structure is characterized by a central carbon atom bonded to a

phenyl group, a 3-(trifluoromethyl)phenyl group, an ethyl group, and a hydroxyl group.

Structural Formula:

Flumecinol Chemical Structure

Table 1: Physicochemical Properties of Flumecinol
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Property Value Reference

Molecular Formula C₁₆H₁₅F₃O [1][2][3]

Molecular Weight 280.28 g/mol [1][4]

IUPAC Name

1-phenyl-1-[3-

(trifluoromethyl)phenyl]propan-

1-ol

[5]

Synonyms
Zixoryn, Zyxorin, Flumacinol,

RGH-3332
[1]

CAS Number 56430-99-0 [5]

InChI Key
DVASNQYQOZHAJN-

UHFFFAOYSA-N
[1][2]

SMILES

CCC(O)

(C1=CC=CC=C1)C2=CC(=CC

=C2)C(F)(F)F

[2]

Boiling Point 106-108 °C at 0.03 mmHg [6]

XLogP3 4.3

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
1 (Oxygen atom)

Rotatable Bond Count 3

Topological Polar Surface Area 20.2 Å²

Pharmacology and Mechanism of Action
Flumecinol is a well-documented inducer of the hepatic microsomal drug-metabolizing enzyme

system.[4] Specifically, it upregulates the expression of cytochrome P-450 monooxygenases.[4]

This induction of CYP450 enzymes can alter the metabolism of co-administered drugs and

endogenous compounds.
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Cytochrome P-450 Induction Signaling Pathway
The induction of cytochrome P-450 enzymes by xenobiotics like flumecinol is primarily

mediated by the activation of nuclear receptors, which act as ligand-activated transcription

factors. The key receptors involved in this process are the Pregnane X Receptor (PXR), the

Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). Upon

ligand binding in the cytoplasm, these receptors translocate to the nucleus, form heterodimers

with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter

regions of CYP450 genes, thereby initiating their transcription.
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General signaling pathway for xenobiotic-mediated induction of cytochrome P450 enzymes.

Metabolism
The metabolism of flumecinol has been studied in humans, with the primary routes of

biotransformation being hydroxylation and subsequent conjugation.
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Metabolic Pathway
Following oral administration, flumecinol undergoes extensive metabolism. The major

metabolic pathway involves the hydroxylation of either the alkyl side chain or one of the phenyl

groups. These hydroxylated metabolites are then conjugated with glucuronic acid or sulfuric

acid to form more water-soluble compounds that can be readily excreted. Unchanged

flumecinol is not found in the urine.[5][7]

Phase I Metabolism Phase II Metabolism

Flumecinol Hydroxylation
(CYP450) Hydroxylated Metabolites

Conjugation
(Glucuronidation/

Sulfation)

Conjugated Metabolites
(Water-soluble)

Excretion
(Urine and Feces)

Click to download full resolution via product page

Metabolic pathway of flumecinol.

Excretion
In a study with radiolabeled flumecinol in human volunteers, approximately 78.8% of the

administered dose was excreted in the urine and 12.0% in the feces over 120 hours.[7] The

urinary metabolites were exclusively conjugates of glucuronic and/or sulfuric acids.[5][7]

Table 2: Excretion of Flumecinol and its Metabolites in Humans

Excretion Route
Percentage of Dose
(Mean ± SD)

Form Reference

Urine 78.8 ± 6.0%
Conjugated

Metabolites
[7]

Feces 12.0 ± 5.3%

Unchanged (1.2%),

Conjugated

Metabolites (10.8%)

[7]
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Experimental Protocols
Synthesis of 3-trifluoromethyl-α-ethyl-benzhydrol
(Flumecinol)
Materials:

Magnesium turnings

3-Trifluoromethyl-bromobenzene

Dry ether

Propiophenone

10% aqueous ammonium chloride solution

Anhydrous sodium sulfate

Procedure:

A Grignard solution is prepared from 13.6 g of magnesium turnings and 126 g of 3-

trifluoromethyl-bromobenzene in 182 ml of dry ether.[6]

A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the

Grignard solution at -10 °C.[6]

The reaction mixture is stirred at 0 °C for 30 minutes and then refluxed for 1 hour.[6]

After cooling to 0 °C, the Grignard complex is decomposed with a 10% aqueous ammonium

chloride solution.[6]

The ethereal phase is separated, washed until neutral, and dried over anhydrous sodium

sulfate.[6]

The solvent is evaporated, and the remaining oil is purified by fractional distillation under

vacuum to yield 3-trifluoromethyl-α-ethyl-benzhydrol.[6]
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Workflow for the synthesis of flumecinol.

Human Metabolism Study
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Study Design:

A single oral dose of 100 mg of ¹⁴C-labeled flumecinol was administered to volunteers.[7]

Sample Collection:

Urine and feces were collected over a period of 120 hours.[7]

Analytical Methods:

Radioactivity Measurement: Total radioactivity in urine and feces was quantified to determine

the extent of excretion.[7]

Metabolite Profiling:

Chromatographic techniques (e.g., Thin Layer Chromatography, Gas Chromatography)

were used to separate metabolites.[7]

Enzymatic hydrolysis with β-glucuronidase and arylsulfatase was performed to identify

conjugated metabolites.[7]

Mass Spectrometry and Infrared Spectrophotometry were employed for the structural

elucidation of the metabolites.[7]

Clinical Applications and Considerations
Flumecinol has been investigated for its clinical utility in conditions where the induction of

hepatic enzymes may be beneficial. For instance, it has been studied for the treatment of

pruritus (itching) associated with primary biliary cirrhosis. In a clinical trial, short-term treatment

with 300 mg of flumecinol daily significantly ameliorated pruritus in these patients.

Conclusion
Flumecinol is a potent inducer of hepatic cytochrome P-450 enzymes with a well-

characterized metabolic profile in humans. Its synthesis is achievable through a standard

Grignard reaction. The primary metabolic pathways involve hydroxylation and conjugation,

leading to the excretion of water-soluble metabolites. The ability of flumecinol to induce drug-

metabolizing enzymes warrants consideration for potential drug-drug interactions but also
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opens avenues for therapeutic applications in specific clinical contexts. This guide provides a

foundational understanding of flumecinol for professionals in the fields of pharmacology,

toxicology, and drug development. Further research to elucidate the specific nuclear receptor

(PXR, CAR, or AhR) predominantly activated by flumecinol would provide a more complete

picture of its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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